N-(2-oxoindolin-5-yl)acetamide
Overview
Description
“N-(2-oxoindolin-5-yl)acetamide” is a compound that belongs to the class of organic compounds known as carboximidic acids . It is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of “this compound” involves substituting 5-aminoindolin-2-one (50 mg, 0.34 mmol). The title compound is prepared as a beige solid (46 mg, 71%). The 1H NMR (400 MHz, CDCl3) δ 7.49 (s, 1H), 7.31 (d, J=7.0 Hz, 1H), 6.83 (d, J=8.0 Hz, 1H), 3.52 (s, 2H), 2.10 (s, 3H).Molecular Structure Analysis
The molecular structure of “this compound” is based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve multiple steps. For instance, on hydrolysis, a compound can be converted to a corresponding phenoxy acid and finally, this on coupling with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine and 2-(1 H -benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) furnished compound .Physical and Chemical Properties Analysis
“this compound” is a beige solid. Its molecular weight is 190.202.Scientific Research Applications
Antibacterial and Antifungal Properties
N-(2-oxoindolin-5-yl)acetamide derivatives have shown promising antibacterial and antifungal activities. In a study by Debnath and Ganguly (2015), a series of derivatives were evaluated against various pathogenic microorganisms, with some showing significant activity (Debnath & Ganguly, 2015).
Neuropsychiatric Applications
Research by Lutsenko et al. (2017) investigated the effects of a derivative of this compound on the monoaminergic system in rats subjected to experimental neurosis. The compound adjusted the level of monoamines, indicating potential use in neuropsychiatric disorders (Lutsenko et al., 2017).
Anticancer Activity
A 2023 study by Zhang et al. showed that 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivatives exhibited significant anticancer activity against A549 and K562 cells. These derivatives modulate EGFR and p53-MDM2 mediated pathways, indicating potential as novel anticancer agents (Zhang et al., 2023).
Anticonvulsant and Antidepressant Effects
A study by Zhen et al. (2015) explored the anticonvulsant and antidepressant activities of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives. Some compounds showed promising results in a pentylenetetrazole (PTZ)-evoked convulsion model and the forced swimming test (FST) model, suggesting therapeutic potential in neurology (Zhen et al., 2015).
Antifungal Activity
Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents against Candida and Aspergillus species. These compounds offer a promising approach to developing new antifungal therapies (Bardiot et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
N-(2-oxoindolin-5-yl)acetamide, an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives have been identified as molecular targets for anticancer therapy . They have been found to inhibit protein kinases such as RET, KIT, cMet, VEGFR1,2, FGFR1, PDFGR, and BRAF .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it has been found to inhibit the activity of various protein kinases . This inhibition can disrupt the normal functioning of these proteins, leading to changes in cellular processes.
Biochemical Pathways
The compound affects various biochemical pathways. It has been found to be involved in both extrinsic and intrinsic pathways of apoptosis . These pathways are regulated by a large group of cysteine proteases enzymes known as caspases . Among these, caspase-3, known as the executioner caspase, is one of the key enzymes regulating apoptosis responses .
Result of Action
The compound has been found to have notable cytotoxicity toward human cancer cell lines . It has been shown to induce late cellular apoptosis . This leads to the death of cancer cells, making the compound a potential anticancer agent.
Biochemical Analysis
Biochemical Properties
N-(2-oxoindolin-5-yl)acetamide interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit Aurora A kinase and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) spike/host angiotensin-converting enzyme II (ACE2) interactions . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It has been shown to exhibit notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . It influences cell function by inducing late cellular apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules such as Aurora A kinase and ACE2, inhibiting their function . This binding interaction leads to changes in gene expression and ultimately induces apoptosis .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings have been observed to change. The compound exhibits stability and degradation over time . Long-term effects on cellular function observed in in vitro or in vivo studies include the induction of apoptosis and cytotoxicity toward cancer cells .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as Aurora A kinase and ACE2
Properties
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)11-8-2-3-9-7(4-8)5-10(14)12-9/h2-4H,5H2,1H3,(H,11,13)(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPFXVWCGZCQPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)NC(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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